molecular formula C9H7BrFNO B13084554 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile

3-(2-Bromo-5-fluoro-phenoxy)propanenitrile

Cat. No.: B13084554
M. Wt: 244.06 g/mol
InChI Key: JPUZSTPXHYMONB-UHFFFAOYSA-N
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Description

General Background and Significance of the Chemical Class

3-(2-Bromo-5-fluoro-phenoxy)propanenitrile belongs to the broader class of phenoxypropanenitrile derivatives, which are themselves a subset of aryl ether nitriles. This class of organic compounds is characterized by a central phenoxy group (a benzene ring attached to an oxygen atom) linked to a propanenitrile moiety. The nitrile group (-C≡N) is a significant functional group in medicinal chemistry and materials science. nih.govresearchgate.netrsc.org

The incorporation of a nitrile group into a molecular structure can profoundly influence its physicochemical properties. nih.govresearchgate.net It is a strongly polar and electron-withdrawing group, which can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and modulate its pharmacokinetic profile. nih.govnih.gov In the realm of materials science, the nitrile functionality can contribute to desirable properties such as thermal stability and specific electronic characteristics.

Furthermore, the presence of halogen atoms, in this case, bromine and fluorine, on the aromatic ring is a common strategy in medicinal chemistry to enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. Halogen bonding is also recognized as a significant non-covalent interaction that can influence molecular recognition and binding.

Historical Perspective on Analogous Chemical Entities in Academic Research

The exploration of aryl ether and nitrile-containing compounds has a rich history in academic and industrial research. Early investigations into simpler aryl ethers laid the groundwork for understanding their synthesis and chemical reactivity. The introduction of the nitrile group into these structures opened up new avenues for creating compounds with diverse biological activities.

Historically, research into analogous compounds has led to the development of a wide range of pharmaceuticals. For instance, nitrile-containing drugs have been successfully developed for treating conditions such as cancer, viral infections, and diabetes. nih.govrsc.org The underlying principle has often been the nitrile group's ability to act as a key pharmacophore, a part of a molecule responsible for its biological activity.

Rationale for the Investigation of this compound in Academic Research

The specific investigation of this compound in an academic setting is driven by several key scientific considerations. The unique combination of a bromo and a fluoro substituent on the phenoxy ring presents an interesting case for studying the interplay of electronic and steric effects on the molecule's properties.

The rationale for its investigation likely stems from the following:

Exploration of Novel Chemical Space: The synthesis and characterization of novel compounds are fundamental to expanding the library of known chemical entities. Each new compound, such as this compound, offers the potential for discovering new properties and applications.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the phenoxy ring, researchers can gain a deeper understanding of how these changes affect the compound's biological activity or material properties. The bromo and fluoro groups at the 2 and 5 positions, respectively, provide a specific substitution pattern for comparison with other halogenated and non-halogenated analogs.

Potential as a Research Tool or Intermediate: This compound may serve as a valuable intermediate in the synthesis of more complex molecules. The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a versatile handle for further chemical transformations.

Overview of Research Objectives and Scope

The academic investigation of this compound typically encompasses a set of well-defined objectives. The primary goal is often the successful synthesis and unambiguous characterization of the molecule. This involves developing a reliable synthetic route and utilizing various analytical techniques to confirm its structure and purity.

The scope of research generally includes:

Synthesis and Optimization: Developing an efficient and scalable method for the preparation of this compound. This may involve exploring different reaction conditions, catalysts, and starting materials to maximize the yield and purity of the final product.

Spectroscopic and Physicochemical Characterization: Thoroughly characterizing the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure. Further analysis may include determining its melting point, solubility, and other key physical properties.

Preliminary Biological or Material Science Evaluation: Depending on the research focus, the compound may be subjected to initial screening to assess its potential in a particular application. This could involve in vitro biological assays or an evaluation of its properties relevant to materials science.

The following table provides a summary of the key characteristics of the compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₇BrFNO
Molecular Weight 244.06 g/mol
CAS Number 1379370-23-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrFNO

Molecular Weight

244.06 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenoxy)propanenitrile

InChI

InChI=1S/C9H7BrFNO/c10-8-3-2-7(11)6-9(8)13-5-1-4-12/h2-3,6H,1,5H2

InChI Key

JPUZSTPXHYMONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCC#N)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 2 Bromo 5 Fluoro Phenoxy Propanenitrile

Retrosynthetic Analysis and Strategic Disconnections for 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile

A retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most logical disconnection is at the ether linkage (C-O bond), which is a common and reliable bond to form in synthetic organic chemistry. This leads to two key precursors: 2-Bromo-5-fluorophenol and a three-carbon chain bearing a nitrile group and a suitable leaving group, such as 3-bromopropanenitrile. This approach is based on the well-established Williamson ether synthesis. jk-sci.comrsc.orgwikipedia.org

An alternative, though often less direct, disconnection could be at the C-C bond between the oxygen and the propanenitrile chain. This would involve the addition of a nitrile-containing nucleophile to a phenoxyethyl electrophile. However, the former strategy is generally more straightforward and higher yielding.

The chosen retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (C-O ether bond): This disconnection suggests a nucleophilic substitution reaction.

Precursor 1: 2-Bromo-5-fluorophenol (the nucleophile after deprotonation).

Precursor 2: 3-Bromopropanenitrile or 3-chloropropanenitrile (the electrophile).

This approach is advantageous as both 2-bromo-5-fluorophenol and 3-halopropanenitriles are either commercially available or can be readily synthesized from simple starting materials.

Detailed Synthetic Pathways for the Preparation of this compound

The forward synthesis of this compound is most effectively achieved via the Williamson ether synthesis. jk-sci.comrsc.orgwikipedia.org This method involves the deprotonation of 2-bromo-5-fluorophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from 3-halopropanenitrile.

The general reaction scheme is as follows:

Deprotonation: 2-Bromo-5-fluorophenol is treated with a suitable base to generate the corresponding phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide is then reacted with 3-bromopropanenitrile or 3-chloropropanenitrile in an SN2 reaction to form the desired ether linkage.

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and reaction temperature. A range of conditions can be employed, and the optimal choice may require some empirical investigation. Below is a table outlining typical reaction conditions for this synthesis.

ParameterCondition 1Condition 2Condition 3
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Cesium Carbonate (Cs₂CO₃)
Solvent Acetone or AcetonitrileTetrahydrofuran (THF) or Dimethylformamide (DMF)Acetonitrile
Electrophile 3-Bromopropanenitrile3-Chloropropanenitrile3-Bromopropanenitrile
Temperature Reflux (56-82°C)0°C to Room TemperatureRoom Temperature to 60°C
Reaction Time 12-24 hours4-12 hours6-18 hours
Typical Yield 70-85%80-95%85-95%

Note: Yields are estimates based on similar reactions and are subject to optimization.

The purification of this compound is crucial to obtain a sample of high purity for academic investigation. Given the presence of a nitrile group and an aromatic ring, the compound is expected to be moderately polar.

Standard purification methods include:

Extraction: After the reaction is complete, an aqueous workup is typically performed to remove the inorganic base and salts. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.

Column Chromatography: This is the most common method for purifying compounds of moderate polarity. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired product.

Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For highly polar compounds, alternative techniques such as reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) could be employed. biotage.comresearchgate.net

Synthesis of Structural Analogs and Derivatives of this compound for Academic Investigation

The synthesis of a library of structural analogs is a key strategy in academic research to probe the effects of structural modifications on the properties of a molecule.

Systematic modifications to the core structure of this compound can be made at several positions:

Aromatic Ring Substituents: The bromo and fluoro substituents on the aromatic ring can be replaced with other groups. This can be achieved by starting with different substituted phenols. For example, using 2-chloro-5-fluorophenol would yield the corresponding chloro-analog. A variety of substituted phenols are commercially available.

Side Chain Modification: The propanenitrile side chain can be altered. For instance, using different electrophiles like 4-bromobutyronitrile would result in a longer alkyl chain. The nitrile group itself could be hydrolyzed to a carboxylic acid or reduced to an amine, providing further derivatives.

Positional Isomers: The substituents on the aromatic ring can be moved to other positions to create positional isomers. For example, starting with 3-bromo-5-fluorophenol would change the substitution pattern on the aromatic ring.

To efficiently generate a library of analogs, parallel synthesis techniques are often employed. nih.govspirochem.comasynt.com This involves running multiple reactions simultaneously in a multi-well plate format.

A typical parallel synthesis workflow for this system would involve:

Dispensing Reagents: An array of different substituted phenols is dispensed into the wells of a reaction block.

Addition of Common Reagents: A solution of the base and the electrophile (e.g., 3-bromopropanenitrile) in a suitable solvent is added to all wells.

Reaction: The reaction block is sealed and heated to the desired temperature for a set period.

Workup and Purification: The reactions are quenched, and the products are purified in a high-throughput manner, often using parallel purification systems like automated flash chromatography.

This approach allows for the rapid synthesis of tens to hundreds of distinct compounds, which can then be used for further academic investigation. bioduro.com Combinatorial chemistry principles, such as mixing and splitting of building blocks, can further expand the diversity of the generated library. nast.phnih.govfortunejournals.comslideshare.net

Detailed Scientific Review of this compound and Its Analogs Remains Uncharted in Publicly Available Research

The foundational elements of the molecule—a substituted phenoxy ring linked to a propanenitrile chain—are common motifs in medicinal chemistry. The presence of a bromine and a fluorine atom on the phenyl ring suggests a potential for these substituents to modulate the compound's electronic and lipophilic properties, which are critical determinants of biological activity. The nitrile group is a well-known pharmacophoric feature, often involved in hydrogen bonding and polar interactions with biological targets.

However, without studies that systematically synthesize and evaluate a series of analogs of this compound, it is not possible to delineate the specific contributions of these structural features to any potential biological activity. The creation of data tables, a core requirement of the requested article, is contingent on the availability of such experimental data, which is currently not present in the public domain.

A singular study on a structurally related but distinct compound, 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one, offers a glimpse into the potential for molecular modeling and in silico analysis of such scaffolds. nih.gov This research explored the synthesis, characterization, and computational assessment of its antimicrobial and antifungal properties, including molecular docking studies. nih.gov While this indicates that the broader chemical class is of scientific interest, it does not provide the specific SAR, SPR, or QSAR data for the this compound scaffold itself.

Molecular Mechanism of Action Studies for 3 2 Bromo 5 Fluoro Phenoxy Propanenitrile

Cellular Signaling Pathway Modulation by 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile

Upstream and Downstream Signaling Events

Until research on the biological activities of this compound is published and made publicly accessible, a scientifically accurate and detailed article on its molecular mechanism of action cannot be composed.

An article focusing on the molecular mechanism of action for the chemical compound this compound cannot be generated as requested. Extensive searches for scientific literature and data pertaining to reporter gene assays, subcellular localization, and interaction profiling for this specific compound have yielded no relevant results.

The available information is insufficient to provide a thorough, informative, and scientifically accurate account of the molecular mechanisms of action for this compound as outlined. There are no publicly accessible research findings, data tables, or detailed studies on this particular compound's interaction with cellular systems at the level required by the prompt.

Therefore, the sections on Reporter Gene Assays (4.3.2) and Subcellular Localization and Interaction Profiling (4.4) cannot be developed.

Computational Chemistry and Molecular Modeling of 3 2 Bromo 5 Fluoro Phenoxy Propanenitrile

Molecular Docking Simulations with Potential Biological Targets of 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govderpharmachemica.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, to a biological target, typically a protein. mdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank the resulting poses. nih.gov

In the context of this compound, molecular docking simulations would be employed to screen a library of potential biological targets to identify those with which it is most likely to interact. The selection of these targets could be based on prior knowledge of similar compounds or through broader screening efforts. The docking process would predict the binding energy and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of bromine and fluorine), that stabilize the ligand-receptor complex.

Illustrative Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Halogen Bond
Tumor Necrosis Factor-alpha (TNF-α)-7.9Tyr59, Tyr151, Gly121Pi-Pi Stacking, Hydrophobic
Janus Kinase 2 (JAK2)-8.2Leu855, Gly993, Arg980Hydrophobic, Hydrogen Bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Following the identification of promising binding poses through molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic understanding of the ligand-target interactions. rsc.orgnih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govyoutube.com

For the this compound-target complex, MD simulations would be performed to assess the stability of the predicted binding mode. By simulating the system over nanoseconds or even microseconds, researchers can observe conformational changes and calculate binding free energies with greater accuracy than with docking alone. nih.gov This information is crucial for validating the docking results and understanding the dynamic nature of the molecular recognition process.

Illustrative Molecular Dynamics Simulation Parameters

ParameterValue
Simulation Time200 ns
Force FieldAMBER
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling based on this compound

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.comnumberanalytics.com A pharmacophore model can be generated based on the structure of a single active ligand, like this compound, or a series of active compounds. dergipark.org.tr The key features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups. numberanalytics.com

A pharmacophore model derived from the bioactive conformation of this compound (as determined from docking and MD simulations) could be used to virtually screen large chemical databases for other molecules that fit the model. nih.gov This approach is a powerful tool for identifying structurally diverse compounds that may have similar biological activity, thus aiding in hit expansion and lead discovery. dovepress.com

Illustrative Pharmacophore Features for this compound

FeatureNumber
Hydrogen Bond Acceptor2
Aromatic Ring1
Hydrophobic Center1
Halogen Bond Donor2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties. pharmafeatures.com This can be done by either building molecules atom-by-atom or by assembling pre-defined molecular fragments. The scaffold of an existing molecule, such as this compound, can serve as a starting point for these generative algorithms. frontiersin.org

By utilizing the this compound scaffold, de novo design algorithms can explore a vast chemical space to create new analogs. ethz.ch These algorithms can be guided by a pharmacophore model or the binding site of a target protein to ensure that the newly designed molecules retain the key features required for biological activity while potentially improving properties like potency, selectivity, and metabolic stability. nih.govresearchgate.net

ADME Prediction (in silico) for this compound and its Analogs

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify and eliminate drug candidates with unfavorable pharmacokinetic profiles at an early stage. cambridge.orgspringernature.com Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict these properties based on the chemical structure of a molecule. nih.govslideshare.net

Oral bioavailability is a key determinant of a drug's success, and intestinal absorption is a major factor influencing it. researchgate.net In silico models can predict the passive intestinal absorption of this compound and its analogs. uoa.gr These predictions are often based on physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area. Models like the Caco-2 permeability prediction can also be employed to estimate a compound's ability to cross the intestinal epithelium. nih.govnih.govresearchgate.net

Illustrative In Silico Absorption Prediction for this compound

PropertyPredicted Value
Human Intestinal Absorption (%)> 90%
Caco-2 Permeability (nm/s)25 x 10⁻⁶
Lipinski's Rule of FiveCompliant (0 violations)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The distribution of a drug throughout the body is significantly influenced by its binding to plasma proteins. daneshyari.comresearchgate.net Only the unbound fraction of a drug is typically available to interact with its target and exert a therapeutic effect. mdpi.com In silico models can predict the extent of plasma protein binding (PPB) for this compound. nih.govnih.gov These models often use descriptors related to lipophilicity and ionization state to estimate the affinity of a compound for proteins like human serum albumin (HSA).

Illustrative In Silico Distribution Prediction for this compound

PropertyPredicted Value
Plasma Protein Binding (%)95%
Blood-Brain Barrier PenetrationModerate
Volume of Distribution (L/kg)1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Metabolism Prediction (Phase I and II)

The metabolism of xenobiotics, such as this compound, is broadly categorized into Phase I and Phase II reactions. Phase I reactions typically introduce or unmask functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism Prediction:

Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes. For this compound, several potential Phase I metabolic pathways can be predicted based on its chemical structure, which includes a brominated and fluorinated aromatic ring, an ether linkage, and a propanenitrile side chain.

Predicted Phase I metabolic reactions include:

Aromatic Hydroxylation: The aromatic ring is a likely site for hydroxylation, catalyzed by CYP enzymes. The position of hydroxylation can be influenced by the existing substituents (bromo and fluoro groups). The introduction of a hydroxyl group creates a more polar metabolite.

O-dealkylation: Cleavage of the ether bond could occur, leading to the formation of 2-Bromo-5-fluorophenol and 3-hydroxypropanenitrile. This is a common metabolic pathway for compounds containing ether linkages.

Hydrolysis of the Nitrile Group: The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid (3-(2-Bromo-5-fluoro-phenoxy)propanoic acid) or an amide intermediate (3-(2-Bromo-5-fluoro-phenoxy)propanamide). While the nitrile group can be metabolically stable, enzymatic hydrolysis is a possible biotransformation pathway. nih.govontosight.ai

Oxidative Debromination: The bromine atom on the aromatic ring could be removed through an oxidative process, although this is generally a less common metabolic reaction compared to hydroxylation.

The following table summarizes the predicted Phase I metabolites of this compound.

Predicted Phase I Metabolite Metabolic Reaction Enzyme System (Predicted)
Hydroxylated-3-(2-Bromo-5-fluoro-phenoxy)propanenitrileAromatic HydroxylationCytochrome P450 (CYP)
2-Bromo-5-fluorophenolO-dealkylationCytochrome P450 (CYP)
3-HydroxypropanenitrileO-dealkylationCytochrome P450 (CYP)
3-(2-Bromo-5-fluoro-phenoxy)propanoic acidNitrile HydrolysisNitrilase/Hydratase
3-(2-Bromo-5-fluoro-phenoxy)propanamideNitrile HydrolysisNitrilase/Hydratase

Phase II Metabolism Prediction:

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. usmlestrike.comdrughunter.com This process significantly increases the water solubility of the xenobiotic, preparing it for excretion.

For this compound, Phase II reactions are predicted to occur on the hydroxylated metabolites generated during Phase I.

Predicted Phase II metabolic reactions include:

Glucuronidation: The hydroxylated metabolites, particularly the phenolic group of 2-Bromo-5-fluorophenol and any hydroxylated aromatic ring metabolites, are likely substrates for UDP-glucuronosyltransferases (UGTs). This would involve the attachment of a glucuronic acid moiety.

Sulfation: The phenolic hydroxyl groups can also be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).

The table below outlines the predicted Phase II metabolites.

Phase I Metabolite Substrate Conjugation Reaction Predicted Phase II Metabolite Enzyme System (Predicted)
Hydroxylated-3-(2-Bromo-5-fluoro-phenoxy)propanenitrileGlucuronidationGlucuronide conjugate of the hydroxylated parent compoundUDP-glucuronosyltransferases (UGTs)
Hydroxylated-3-(2-Bromo-5-fluoro-phenoxy)propanenitrileSulfationSulfate (B86663) conjugate of the hydroxylated parent compoundSulfotransferases (SULTs)
2-Bromo-5-fluorophenolGlucuronidation2-Bromo-5-fluorophenyl glucuronideUDP-glucuronosyltransferases (UGTs)
2-Bromo-5-fluorophenolSulfation2-Bromo-5-fluorophenyl sulfateSulfotransferases (SULTs)

Excretion Prediction

The excretion of this compound and its metabolites is predicted to occur primarily through the renal and biliary routes. The increased water solubility of the Phase II metabolites facilitates their elimination from the body.

Renal Excretion: The highly polar glucuronide and sulfate conjugates are expected to be efficiently eliminated from the bloodstream by the kidneys and excreted in the urine. Unchanged parent compound, if any remains in circulation, is less likely to be efficiently excreted by the kidneys due to its higher lipophilicity.

Biliary Excretion: Larger metabolites, particularly glucuronide conjugates, may be transported into the bile and subsequently eliminated in the feces.

The predicted routes of excretion are summarized in the table below.

Compound Predicted Primary Route of Excretion Rationale
This compound (Unchanged)Minor renal and biliaryHigher lipophilicity may lead to reabsorption.
Phase I Metabolites (e.g., hydroxylated forms)Renal (after Phase II conjugation)Increased polarity but will likely undergo further conjugation.
Phase II Metabolites (Glucuronide and Sulfate Conjugates)Major renal and biliaryHigh water solubility facilitates efficient elimination.

Despite a comprehensive search for preclinical biological evaluation data on this compound, no specific information was found within publicly available scientific literature that pertains to the requested outline. Research on this particular chemical compound concerning in vitro efficacy assays, including cell-based functional assays and organotypic culture models, ex vivo studies, or in vivo preclinical animal models, is not available in the public domain.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the prompt. The available information does not cover proof-of-concept studies or biomarker analysis in animal models for this compound.

Preclinical Biological Evaluation of 3 2 Bromo 5 Fluoro Phenoxy Propanenitrile in Academic Research Models

Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) in Animal Models

The preclinical evaluation of a new chemical entity such as 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile would invariably involve a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in relevant animal models. Pharmacokinetics describes the journey of the compound through the body—how it is absorbed, distributed, metabolized, and excreted (ADME)—while pharmacodynamics is concerned with the effects of the compound on the body. Understanding the interplay between PK and PD is crucial for predicting a compound's efficacy and for designing potential future clinical studies.

ADME studies are fundamental to preclinical development and are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs) species to assess the fate of a drug candidate.

Absorption: Following administration, the rate and extent to which this compound enters the systemic circulation would be determined. The presence of the nitrile group may enhance solubility, potentially leading to favorable absorption characteristics. nih.gov Studies on other brominated compounds, such as Sodium (±)-5-Bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), have demonstrated good absorption profiles in preclinical models. frontiersin.org

Distribution: Once absorbed, the compound's distribution into various tissues and organs would be assessed. Compounds with moderate lipophilicity, as might be expected from the structure of this compound, often exhibit wide tissue distribution. frontiersin.org The binding of the compound to plasma proteins is also a key parameter, as only the unbound fraction is generally considered pharmacologically active. nih.gov

Metabolism: The metabolic fate of this compound would be a critical area of investigation. The presence of a bromine and a fluorine atom on the phenyl ring could influence its metabolism. Fluorine substitution, for instance, can sometimes block sites of metabolism, potentially leading to a longer half-life. nih.gov The primary routes of metabolism would likely involve oxidation of the aromatic ring and hydrolysis of the nitrile group.

Excretion: The final step is the elimination of the compound and its metabolites from the body. This is typically quantified by analyzing urine and feces. For many xenobiotics, renal and biliary excretion are the primary routes of elimination. researchgate.net

A hypothetical summary of ADME parameters for this compound in a rat model is presented in the table below.

ParameterValue (Mean ± SD)
Bioavailability (%) 65 ± 12
Time to Maximum Concentration (Tmax) (h) 1.5 ± 0.5
Volume of Distribution (Vd) (L/kg) 3.2 ± 0.8
Plasma Protein Binding (%) 92 ± 4
Clearance (CL) (mL/min/kg) 15 ± 3
Elimination Half-life (t½) (h) 4.5 ± 1.1
Primary Route of Excretion Biliary

This table contains hypothetical data for illustrative purposes.

A central goal of preclinical PK/PD studies is to establish a clear relationship between the concentration of the compound in the body (exposure) and the magnitude of its biological effect (response). This is often achieved by measuring plasma concentrations of the compound at various time points and correlating these with a specific pharmacodynamic endpoint.

For a hypothetical biological activity, such as the inhibition of a particular enzyme, the relationship between the plasma concentration of this compound and the percentage of enzyme inhibition could be modeled. This allows for the determination of key parameters like the EC50 (the concentration at which 50% of the maximum effect is observed).

The table below illustrates a hypothetical relationship between plasma exposure (as measured by the Area Under the Curve, or AUC) and a biological response in an animal model.

Mean Plasma AUC (ng·h/mL)Biological Response (% Inhibition, Mean ± SD)
5015 ± 5
15048 ± 8
50085 ± 6
100092 ± 4

This table contains hypothetical data for illustrative purposes.

By integrating the pharmacokinetic profile with the exposure-response data, researchers can build models to predict the compound's behavior and to inform the design of future studies.

Future Directions and Unexplored Avenues in the Research of 3 2 Bromo 5 Fluoro Phenoxy Propanenitrile

While 3-(2-bromo-5-fluoro-phenoxy)propanenitrile is currently recognized primarily as a chemical intermediate, its molecular framework presents numerous opportunities for future research and development. The exploration of this compound and its derivatives could unveil novel applications in medicinal chemistry, chemical biology, and materials science. This section outlines potential future research trajectories, focusing on synthetic diversification, target identification, the use of advanced analytical technologies, and collaborative efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(2-Bromo-5-fluoro-phenoxy)propanenitrile, and how do substituents influence reaction pathways?

  • Methodological Answer :

  • Synthesis via Nucleophilic Aromatic Substitution : The bromo and fluoro substituents on the phenyl ring can activate the aromatic system toward substitution. A common approach involves reacting 2-bromo-5-fluorophenol with a cyanoethylating agent (e.g., acrylonitrile derivatives) under basic conditions. The electron-withdrawing effects of Br and F enhance the electrophilicity of the aromatic ring, facilitating nucleophilic attack by the oxygen atom of the phenoxide intermediate .
  • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to improve yields. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition. Halogenated nitriles are prone to hydrolysis; ensure airtight containers with desiccants .
  • Safety : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential cyanide release under extreme conditions. Dispose of waste via licensed chemical disposal services .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for Br/F-substituted phenyl) and nitrile carbon (δ ~120 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the propanenitrile chain .
  • IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2240 cm⁻¹) and aryl ether (C-O-C stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dehalogenation or nitrile hydrolysis) be minimized during synthesis?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., THF) to prevent hydrolysis. Avoid strong bases (e.g., NaOH) that may promote dehalogenation; instead, employ milder bases like NaHCO₃ .
  • Additive Screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity and reduce side reactions .

Q. What strategies resolve discrepancies in NMR data for halogenated aromatic nitriles?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings. For example, HMBC can link the nitrile carbon to adjacent CH₂ groups in the propanenitrile chain .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. How do bromo and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Electronic Effects : The Br substituent acts as a leaving group in Pd-catalyzed couplings, while the F atom stabilizes intermediates via electron withdrawal. Optimize ligand systems (e.g., SPhos) to enhance oxidative addition of the aryl bromide .
  • Competitive Pathways : Monitor for undesired homo-coupling using GC-MS. Adjust catalyst loading (1–2 mol% Pd) and reaction temperature (80–100°C) to favor cross-coupling .

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